molecular formula C3H5N3O2 B13021952 (3-Amino-1,2,4-oxadiazol-5-yl)methanol

(3-Amino-1,2,4-oxadiazol-5-yl)methanol

Cat. No.: B13021952
M. Wt: 115.09 g/mol
InChI Key: KOYRMYANCFOXEA-UHFFFAOYSA-N
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Description

(3-Amino-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound containing an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1,2,4-oxadiazol-5-yl)methanol typically involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles . These reactions generally proceed under mild conditions and can be optimized for higher yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1,2,4-oxadiazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxadiazole derivatives.

    Reduction: Reduction reactions can yield different amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amino-substituted oxadiazoles .

Scientific Research Applications

(3-Amino-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

(3-Amino-1,2,4-oxadiazol-5-yl)methanol is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-amino-1,2,4-oxadiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c4-3-5-2(1-7)8-6-3/h7H,1H2,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYRMYANCFOXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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